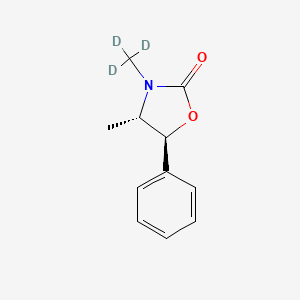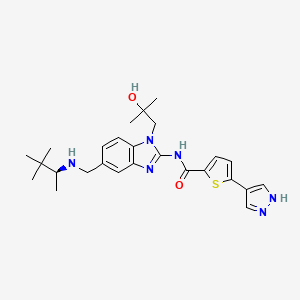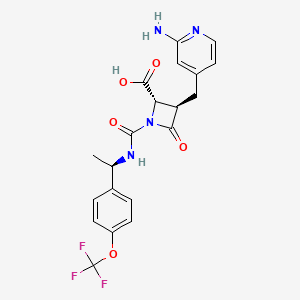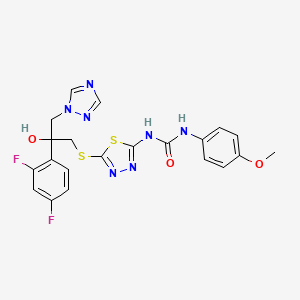
Pseudoephedroxane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudoephedroxane-d3, also known as (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3, is a deuterated analog of Pseudoephedroxane. It is a labeled compound used primarily in scientific research. The molecular formula of this compound is C11H10D3NO2, and it has a molecular weight of 194.24 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoephedroxane-d3 involves the incorporation of deuterium atoms into the Pseudoephedroxane molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining an inert atmosphere, using deuterated solvents, and optimizing temperature and pressure to facilitate the exchange process .
化学反应分析
Types of Reactions
Pseudoephedroxane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
科学研究应用
Pseudoephedroxane-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
作用机制
The mechanism of action of Pseudoephedroxane-d3 involves its interaction with specific molecular targets. As a labeled compound, it is used to trace the pathways and interactions of its non-deuterated counterpart, Pseudoephedroxane. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to study the molecular targets and pathways involved in its action .
相似化合物的比较
Similar Compounds
Pseudoephedroxane: The non-deuterated analog of Pseudoephedroxane-d3.
Ephedroxane: A structurally similar compound with different functional groups.
Oxazolidinone Derivatives: Compounds with similar oxazolidinone structures but varying substituents.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis in various scientific studies, making it a valuable tool in research .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
194.24 g/mol |
IUPAC 名称 |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChI 键 |
MNYARIILPGRTQL-HJRSCEKWSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1[C@H]([C@@H](OC1=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)











